molecular formula C14H17N3O3 B1395348 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide CAS No. 378199-95-2

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide

Cat. No.: B1395348
CAS No.: 378199-95-2
M. Wt: 275.3 g/mol
InChI Key: NDPWLIDXHIDCEX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with opioid receptors, acting as an antagonist . The nature of these interactions involves binding to the active sites of the receptors, thereby inhibiting their activity and preventing the usual physiological responses mediated by these receptors.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to alterations in signal transduction pathways, affecting the expression of genes involved in pain perception and mood regulation . Additionally, this compound may impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as opioid receptors, and inhibiting their activity . This binding interaction prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted in the urine . The effects of this compound on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

N-[2-(ethylamino)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-15-7-8-16-13(19)11-12(18)9-5-3-4-6-10(9)17-14(11)20/h3-6,15H,2,7-8H2,1H3,(H,16,19)(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPWLIDXHIDCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide
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4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide
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4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide
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4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide
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4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide
Reactant of Route 6
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.